molecular formula C22H18N4O8 B11700160 N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide

N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide

Cat. No.: B11700160
M. Wt: 466.4 g/mol
InChI Key: FKSISJRPZJEQEC-YDZHTSKRSA-N
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Description

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide is a complex organic compound characterized by its unique structure, which includes dinitrophenoxy and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide typically involves the condensation reaction between 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde and 3-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and dinitrophenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of nitro and carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy and methoxy derivatives.

Scientific Research Applications

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide exerts its effects involves interactions with specific molecular targets. The dinitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide is unique due to its specific combination of dinitrophenoxy and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H18N4O8

Molecular Weight

466.4 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-3-methoxybenzamide

InChI

InChI=1S/C22H18N4O8/c1-32-17-5-3-4-15(11-17)22(27)24-23-13-14-6-8-20(21(10-14)33-2)34-19-9-7-16(25(28)29)12-18(19)26(30)31/h3-13H,1-2H3,(H,24,27)/b23-13+

InChI Key

FKSISJRPZJEQEC-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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